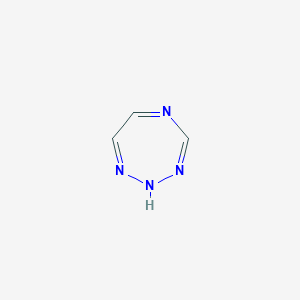

2H-1,2,3,5-tetrazepine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93286-08-9 |

|---|---|

Molecular Formula |

C3H4N4 |

Molecular Weight |

96.09 g/mol |

IUPAC Name |

2H-1,2,3,5-tetrazepine |

InChI |

InChI=1S/C3H4N4/c1-2-5-7-6-3-4-1/h1-3,7H |

InChI Key |

ZMROOHHIPRTZCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=NNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1,2,3,5 Tetrazepine and Its Derivatives

General Strategies for Azepine and Tetrazepine Ring Construction

The construction of seven-membered heterocycles such as azepines and tetrazepines has garnered significant attention from organic chemists due to their presence in many biologically active compounds. researchgate.netrsc.org Compared to the well-established methods for five- and six-membered heterocycles, the synthesis of seven-membered rings is less developed. rsc.org Key strategies that have proven effective include cycloaddition reactions, such as [4+3] and [5+2] cycloadditions, and ring-closing metathesis. researchgate.netrsc.orgrsc.org The 1,3-dipolar cycloaddition, in particular, has emerged as a powerful tool for assembling nitrogen-containing heterocycles. rsc.org The development of novel synthetic routes to these structures, especially those containing multiple nitrogen atoms, remains a highly desirable goal in synthetic chemistry. rsc.orgrsc.org

Annulation Reactions for 2H-1,2,3,5-Tetrazepine Scaffold Assembly

Annulation reactions, where a new ring is formed onto a pre-existing molecule, are a cornerstone of tetrazepine synthesis. These reactions often involve the in situ generation of reactive intermediates that subsequently cyclize to form the desired seven-membered ring.

A significant and efficient method for constructing 1,2,4,5-tetrazepine derivatives is through a formal [4+3] cycloaddition. rsc.orgresearchgate.net This reaction typically involves the cycloaddition of 1,2-diaza-1,3-dienes (also known as azoalkenes), which serve as the four-atom component, with C,N-cyclic azomethine imines, the three-atom component. researchgate.netrsc.org The azoalkenes are conveniently generated in situ from α-halogeno hydrazones in the presence of a base. rsc.orgresearchgate.net

An unprecedented catalyst-free [4+3] cycloaddition of in situ derived azoalkenes with C,N-cyclic azomethine imines has been developed, providing a mild and efficient route to highly functionalized 1,2,4,5-tetrazepine derivatives in high yields (76–92%). rsc.orgresearchgate.netccnu.edu.cnrsc.org This method demonstrates broad substrate scope, tolerating both electron-rich and electron-poor substituents on the hydrazone precursors. rsc.org

In a related strategy, a silver(I)- and base-mediated formal [4+3] cycloaddition has been reported. researchgate.net This protocol also uses in situ generated 1,2-diaza-1,3-dienes and C,N-cyclic azomethine imines to produce biologically important 1,2,4,5-tetrazepine derivatives in moderate to excellent yields. researchgate.netresearchgate.net The reaction exhibits excellent functional group tolerance under mild conditions. researchgate.net These [4+3] annulation strategies have also been applied to the synthesis of pyrido-azepines. researchgate.net

| Reactant 1 (Azoalkene Precursor) | Reactant 2 (Azomethine Imine) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-halo hydrazone | C,N-cyclic azomethine imine | Base (e.g., K₂CO₃), catalyst-free | 1,2,4,5-Tetrazepine derivative | 76-92% | rsc.orgresearchgate.net |

| α-halo hydrazone | N'-(2-alkynylbenzylidene)-hydrazide | Ag(I) salt, Base | 1,2,4,5-Tetrazepine derivative | Moderate to excellent | researchgate.net |

| Reactant 1 (Five-Atom Component) | Reactant 2 (Two-Atom Component) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N′-cyclic azomethine imine | 1,3,5-Triazine | CH₃CN, rt to 60 °C, metal-free | 1,2,4,6-Tetrazepine framework | Up to 98% | researchgate.net |

The synthesis of nitrogen heterocycles is not limited to [4+3] and [5+2] cycloadditions, with various other annulation strategies being employed. For instance, [3+3] cycloaddition reactions are used to construct six-membered nitrogen heterocycles like triazines. researchgate.netrsc.org One such reaction involves the oxidative [3+3] cycloaddition/ring-opening of N,N'-cyclic azomethine imines with simple urea (B33335) derivatives to access 1,2,3,5-tetrazine-4(1H)-one derivatives. researchgate.net Another example is the visible light-driven [3+3] annulation of 2H-azirines with Huisgen zwitterions to form dihydro-1,2,4-triazines. rsc.org

Furthermore, green and efficient aza-annulations under solvent-free conditions have been developed for the synthesis of bridgehead tetrazines and azepines. researchgate.net Specifically, pyrido researchgate.netresearchgate.netccnu.edu.cndntb.gov.uatetrazines have been synthesized via [3+3]- and [5+1]-annulations. researchgate.net In a different approach, an efficient [4+1] annulation between in situ generated azoalkenes and α-bromocarbonyls has been established to create dihydropyrazole skeletons. nih.gov

Cycloaddition Reactions Involving Tetrazine Precursors and Related Species

Tetrazines, being electron-deficient azadienes, are valuable precursors in cycloaddition reactions for the synthesis of other heterocyclic systems. Their reactivity is often dominated by inverse electron demand Diels-Alder reactions.

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic synthesis and bioorthogonal chemistry. nih.govsigmaaldrich.comrsc.org In this type of reaction, an electron-deficient diene, such as a tetrazine, reacts with an electron-rich dienophile. nih.gov This is the reverse of the classical Diels-Alder reaction. nih.gov

The synthesis and characterization of the first monocyclic aromatic 1,2,3,5-tetrazine (B1252110), 4,6-diphenyl-1,2,3,5-tetrazine, has been reported. nih.gov This compound participates as the 4π-component in well-behaved IEDDA reactions, showing a preference for reacting with electron-rich or strained dienophiles. nih.gov The cycloaddition occurs with a single mode across C4/N1 and exhibits predictable regioselectivity, where the most electron-rich atom of the dienophile attaches to the C4 position of the tetrazine. nih.gov Its reactivity is comparable to that of the isomeric 3,6-diphenyl-1,2,4,5-tetrazine. nih.gov The IEDDA reactions of 1,2,4,5-tetrazines are also well-established for creating 1,2-diazine products, which can be further transformed into other heterocycles. sigmaaldrich.com The reaction of 4,6-diphenyl-1,2,3,5-tetrazine with electron-rich enamines is fast at room temperature and is followed by the loss of dinitrogen. nih.gov

1,3-Dipolar Cycloaddition Methodologies

1,3-Dipolar cycloaddition is a key reaction for forming five-membered rings and has been adapted for the synthesis of more complex heterocyclic systems, including tetrazepines. wikipedia.orgorganic-chemistry.org This method involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.orgorganic-chemistry.org In the context of tetrazepine synthesis, azomethine imines are commonly employed as 1,3-dipoles. ua.esrsc.org These transient species can be generated in situ and react with various partners. rsc.org

An important variant is the [4+3] cycloaddition, which has been successfully used to construct the seven-membered tetrazepine ring. For instance, the reaction of in situ generated 1,2-diaza-1,3-dienes with C,N-cyclic azomethine imines provides a pathway to highly functionalized 1,2,4,5-tetrazepine derivatives under mild conditions. ua.esresearchgate.net This specific type of cycloaddition has been shown to be an efficient method for creating these biologically relevant scaffolds. researchgate.netresearchgate.net The reaction proceeds without the need for a catalyst and offers high yields. researchgate.net

Furthermore, N,N'-cyclic azomethine imines have been utilized in formal [5+2] cyclization reactions with triazines to produce 1,2,4,6-tetrazepine frameworks. researchgate.net This metal-free approach is notable for its operational simplicity and high yields. researchgate.net The versatility of 1,3-dipolar cycloadditions is further highlighted by the ability to control reaction pathways, such as the divergent synthesis of N-fused pyrrolidinyl spirooxindoles through a dipolarophile-controlled three-component reaction. nih.gov

Synthetic Routes Involving Specific Building Blocks

Reactions with Amidines

Amidines have emerged as valuable reagents in the synthesis of nitrogen-containing heterocycles. researchgate.netsemanticscholar.org A notable application is the reaction of 1,2,3,5-tetrazines with amidines, which proceeds with remarkable efficiency and selectivity to form 1,3,5-triazines. nih.govnih.gov This reaction is reported to be orthogonal to the well-established 1,2,4,5-tetrazine-based ligations. nih.gov The mechanism is thought to involve a stepwise addition/N2 elimination/cyclization pathway. researchgate.net This method provides a predictable regioselectivity, particularly with unsymmetrical tetrazines. nih.gov

| Reactants | Product | Conditions | Yield | Reference |

| 4,6-diphenyl-1,2,3,5-tetrazine and amidine | 1,3,5-triazine derivative | 25 °C, 40 mM, CH3CN, 2 h | 89% | nih.gov |

| 1,2,3,5-tetrazine 1d and amidine 13a | 1,3,5-triazine product 14a | 5 mM, 50% acetonitrile/water | 93% | nih.gov |

Utilization of 1,2-Diaza-1,3-dienes and Azomethine Imines

The combination of 1,2-diaza-1,3-dienes and azomethine imines is a powerful strategy for synthesizing tetrazepine derivatives. researchgate.net 1,2-Diaza-1,3-dienes, which can be generated in situ from α-halogeno hydrazones, are effective building blocks in inverse-electron-demand Diels-Alder reactions. researchgate.net

A silver(I)- and base-mediated formal [4+3] cycloaddition of in situ generated 1,2-diaza-1,3-dienes with in situ formed C,N-cyclic azomethine imines has been developed. researchgate.net This method provides an efficient route to biologically important 1,2,4,5-tetrazepine derivatives with a broad substrate scope and excellent functional group tolerance. ua.esresearchgate.net The reaction proceeds under mild conditions and gives moderate to excellent yields. researchgate.net

Approaches Incorporating Hexahydro-1,3,5-triazines

Hexahydro-1,3,5-triazines, also known as 1,3,5-triazinanes, serve as stable and readily available precursors for N-aryl formaldimines in organic synthesis. researchgate.netgoogle.com They have been employed in various cycloaddition reactions to construct nitrogen-containing heterocycles. researchgate.net

A notable application is the formal [5+2] cyclization of N,N′-cyclic azomethine imines with 1,3,5-triazines, which provides a facile route to 1,2,4,6-tetrazepine frameworks. researchgate.net This metal-free reaction is praised for its operational simplicity and ability to produce high yields of the desired products. researchgate.net The reaction involves the reassembly of two C-N bonds. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.comorganic-chemistry.org This approach is valued for its atom economy, time and energy savings, and its ability to generate molecular diversity. mdpi.comsemanticscholar.org

In the context of tetrazepine synthesis, MCRs offer a powerful tool for the rapid assembly of these heterocyclic scaffolds. nih.gov For example, a three-component reaction of 1,3,5-triazines, diazo reagents, and tert-butyl nitrite (B80452) has been developed for the synthesis of β-aminonitroso-α-diazocarbonyl compounds under metal-free conditions. researchgate.net While not directly forming a tetrazepine in this specific example, it showcases the potential of MCRs in building complex nitrogen-containing structures from simple precursors. The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy for creating diverse heterocyclic libraries. nih.gov

Advanced Synthetic Protocols and Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of advanced protocols that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. semanticscholar.orgmdpi.com These principles advocate for the use of safer solvents, reduced energy consumption, and the development of catalytic and solvent-free methods. semanticscholar.org

In the synthesis of tetrazepine derivatives, several approaches reflect these considerations. For instance, a green and efficient aza-annulation of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with various bifunctional reagents has been developed under solvent-free conditions. researchgate.netnih.gov This method allows for the synthesis of fused 1,2,4,5-tetrazepines without the need for a catalyst and with high reaction rates and yields. researchgate.netnih.gov

Challenges and Innovations in Synthetic Route Development for 2H-1,2,3,5-Tetrazepinewikipedia.org

The synthesis of the this compound ring system and its derivatives is a field marked by significant hurdles and recent, groundbreaking innovations. As a heterocyclic azadiene, it has remained largely unexplored compared to its isomers, primarily due to the inherent difficulties in its synthesis. nih.gov The development of viable synthetic pathways has been slow, with many early attempts proving unsuccessful, highlighting the unique challenges posed by this particular heterocyclic system. nih.gov

Challenges in Synthesis

The primary obstacles in the synthesis of 1,2,3,5-tetrazepines stem from both kinetic instability and the structural challenge of forming key linkages within the seven-membered ring. Until recently, no member of the monocyclic aromatic 1,2,3,5-tetrazine class had been reported as a discrete 6π heterocycle. nih.gov

Key challenges include:

Kinetic Instability : Computational studies have shed light on the stability profile of the 1,2,3,5-tetrazine core. While it is suggested to have greater thermodynamic stability than the well-known 1,2,4,5-tetrazine (B1199680) isomer by 7–8 kcal/mol, it also possesses a decreased kinetic stability, with an activation energy barrier (ΔEact) that is 14 kcal/mol lower. nih.gov This lower kinetic barrier makes the ring system susceptible to decomposition, complicating its isolation and handling.

Formation of Consecutive N-N Bonds : A principal synthetic challenge is the construction of two adjacent nitrogen-nitrogen single bonds (N-N). nih.gov This structural feature is absent in the more accessible 1,2,4,5-tetrazines and presents a significant synthetic barrier. nih.gov

Ring Strain and Instability of Derivatives : Fused 1,2,3,5-tetrazepinone derivatives have demonstrated marked instability. For instance, certain pyrazolo[3,4-f] nih.govmdpi.comarkat-usa.orgresearchgate.nettetrazepin-4(3H)-one derivatives decompose at room temperature over 24 hours, necessitating their synthesis at low temperatures (-5 to 0 °C). arkat-usa.org Ring strain in heterocyclic systems can lead to higher reactivity and lower stability, a factor that contributes to the difficulty in synthesizing and isolating these compounds. wikipedia.orgpressbooks.pub

Lack of General Synthetic Methods : Early successful syntheses were often not broadly applicable. An initial route to 4,6-diphenyl-1,2,3,5-tetrazine, for example, required harsh conditions, including a nitration step to activate the system and two difficult SNAr reactions to remove N-aryl substituents from a dihydro-1,2,3,5-tetrazine intermediate. This approach was deemed not general enough for widespread use or for the creation of a diverse library of derivatives. nih.gov

| Challenge | Description | Impact on Synthesis | Reference |

|---|---|---|---|

| Kinetic Instability | The 1,2,3,5-tetrazine core is thermodynamically stable but kinetically labile, with a low activation energy for decomposition. | Leads to decomposition of the target molecule under synthesis or purification conditions. | nih.gov |

| N-N Bond Formation | The construction of two consecutive nitrogen-nitrogen single bonds is synthetically difficult. | Limits the availability of suitable precursors and reaction types. | nih.gov |

| Product Instability | Synthesized derivatives, such as fused tetrazepinones, can be unstable at room temperature. | Requires specialized conditions like low temperatures for synthesis and handling, limiting practicality. | arkat-usa.org |

| Lack of General Methods | Early synthetic routes were highly specific and involved harsh, non-versatile reaction steps. | Hinders the exploration of structure-activity relationships and the production of diverse derivatives. | nih.gov |

Innovations in Synthetic Development

Despite these challenges, recent breakthroughs have provided the first general and efficient methods for accessing this rare class of heterocycles, opening the door for further investigation and application.

A landmark innovation was the development of the first general synthesis for C4/C6-disubstituted 1,2,3,5-tetrazines. nih.gov This strategy overcomes previous limitations by utilizing a sequence that starts from simple α-diketones. Key innovative elements of this approach include:

Use of a Cleavable Auxiliary : The synthesis employs an N2,N5-benzisoxazole auxiliary on the dihydro-1,2,3,5-tetrazine precursor. This auxiliary facilitates the key transformations and can be cleanly removed in a later step. nih.gov

Reductive Ring-Opening : The benzisoxazole substituents are cleaved via a Pd/C-catalyzed hydrogenation. This reduction was optimized to be selective, leaving the N-N bonds of the dihydrotetrazine core intact. nih.gov

Final Oxidative Aromatization : The stable dihydro-1,2,3,5-tetrazine intermediate is converted to the final aromatic 1,2,3,5-tetrazine through an efficient oxidative aromatization step. nih.gov

This methodology led to the first synthesis and full characterization of a monocyclic aromatic 1,2,3,5-tetrazine, specifically 4,6-diphenyl-1,2,3,5-tetrazine. nih.gov This compound was found to be a reactive diene in inverse electron demand Diels-Alder reactions, exhibiting a single mode of cycloaddition. nih.gov

A further significant innovation is the demonstrated orthogonal reactivity of 1,2,3,5-tetrazines compared to 1,2,4,5-tetrazines. While 1,2,4,5-tetrazines react readily with strained dienophiles like cyclooctyne, the newly synthesized 1,2,3,5-tetrazine does not. Conversely, 1,2,3,5-tetrazines react with amidines, a reaction not observed with 1,2,4,5-tetrazines under similar conditions. nih.govnih.gov This orthogonal reactivity, where each tetrazine isomer reacts with a specific partner without cross-reactivity, presents a powerful tool for potential applications in sequential or orthogonal ligation reactions, such as those used in bioorthogonal chemistry. nih.gov

| Innovation | Key Features | Significance | Reference |

|---|---|---|---|

| First General Synthesis | Starts from α-diketones; uses a cleavable N2,N5-benzisoxazole auxiliary; final oxidative aromatization. | Provides the first widely applicable route to C4/C6-disubstituted 1,2,3,5-tetrazines. | nih.gov |

| Isolation of Monocyclic Aromatic 1,2,3,5-Tetrazine | Successful synthesis and full characterization of 4,6-diphenyl-1,2,3,5-tetrazine. | Proved the existence of this class of heterocycles and allowed for the study of their fundamental reactivity. | nih.gov |

| Orthogonal Reactivity | 1,2,3,5-tetrazines react with amidines, while 1,2,4,5-tetrazines react with strained alkynes, with no cross-reactivity. | Enables new applications in areas like bioorthogonal chemistry and sequential ligations. | nih.govnih.gov |

| Fused Tetrazepinone Synthesis | Multistep synthesis of pyrazolo[3,4-f] nih.govmdpi.comarkat-usa.orgresearchgate.nettetrazepin-4(3H)-one derivatives. | Expands the scope of known 1,2,3,5-tetrazepine-containing systems, despite stability issues. | arkat-usa.org |

Reaction Mechanisms in 2h 1,2,3,5 Tetrazepine Synthesis and Transformations

Mechanistic Elucidation of Annulation Pathways for Tetrazepine Formation

The formation of the tetrazepine ring system is often achieved through annulation reactions, which involve the construction of a ring onto a pre-existing molecule. Key among these are cycloaddition reactions, particularly [4+3] annulations, which have been developed for the synthesis of various tetrazepine derivatives. researchgate.net

One prominent strategy involves the aza-annulation of versatile building blocks. For instance, the reaction of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with different bifunctional reagents can lead to the formation of pyrido-azepines, including tetrazepines, through [4+3] and [5+2] annulation pathways. researchgate.netnih.gov These methods are noted for their efficiency and for proceeding under solvent-free conditions, accommodating a variety of functional groups without the need for a catalyst. researchgate.netdntb.gov.ua

Another significant pathway is the formal [4+3] cycloaddition of in situ generated reactive intermediates. A silver(I)- and base-mediated reaction has been developed utilizing 1,2-diaza-1,3-dienes (formed from α-halo hydrazones) and C,N-cyclic azomethine imines (formed from N'-(2-alkynylbenzylidene)-hydrazides). researchgate.net This protocol provides an efficient route to biologically significant 1,2,4,5-tetrazepine derivatives. researchgate.net Similarly, a metal-free approach using potassium hydroxide (B78521) (KOH) has been realized for the [4+3] annulation of α-halo hydrazones with azomethine imines, yielding tetrazepine derivatives with good to excellent yields. sioc-journal.cn

The table below summarizes various annulation pathways leading to tetrazepine and related heterocyclic cores.

| Annulation Type | Reactants | Conditions | Resulting Core | Reference |

| [4+3] | α-halo hydrazones and C,N-cyclic azomethine imines | Ag(I) and base | 1,2,4,5-Tetrazepine | researchgate.net |

| [4+3] | α-halo hydrazones and azomethine imines | KOH, metal-free | Tetrazepine | sioc-journal.cn |

| [4+3] | 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and bifunctional reagents | Solvent-free, no catalyst | Pyrido-azepine | researchgate.netnih.gov |

| [5+2] | 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and bifunctional reagents | Solvent-free, no catalyst | Pyrido-azepine | researchgate.netnih.gov |

| [3+4] | Azomethine imines and in situ-formed azoalkenes | Copper(II)-catalysis | 1,2,4,6-Tetrazepine | researchgate.net |

These annulation strategies highlight the versatility of cycloaddition chemistry in constructing the seven-membered tetrazepine ring, with options for both catalytic and non-catalytic pathways.

Nucleophilic Attack and Subsequent Ring Rearrangement Processes

Nucleophilic attack is a fundamental process that can initiate transformations and rearrangements in heterocyclic systems, including those leading to tetrazepine rings. A notable example is the transformation of researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,3-b] researchgate.netdntb.gov.uaresearchgate.netnumberanalytics.comtetrazines. These compounds can undergo unusual transformations when they react with carbon-based nucleophiles (CH-active compounds) in the presence of a base like triethylamine. researchgate.net

The reaction is initiated by a nucleophilic attack on a nitrogen atom of the 1,2,4,5-tetrazine (B1199680) ring. researchgate.net This initial attack leads to a ring-opening of the tetrazine moiety, followed by a recyclization process. This sequence of nucleophilic attack, ring-opening, and ring closure results in the expansion of the original six-membered tetrazine ring into a seven-membered tetrazepine ring, affording previously unknown derivatives of the 7H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,3-b] researchgate.netdntb.gov.uaresearchgate.netnumberanalytics.comtetrazepine system. researchgate.net This mechanism provides a novel route for constructing fused tetrazepine systems from more readily available tetrazine precursors. researchgate.net

This process underscores how nucleophilic addition can be a key step in triggering complex rearrangements that alter the core heterocyclic structure, providing access to larger ring systems like tetrazepines. researchgate.netchemistrysteps.com

Distinction between Stepwise and Concerted Reaction Mechanisms

In the synthesis of heterocyclic compounds like tetrazepines, the reaction mechanism can proceed through either a stepwise or a concerted pathway. numberanalytics.com A concerted mechanism involves the simultaneous breaking and forming of all bonds in a single transition state. numberanalytics.comdiva-portal.org In contrast, a stepwise mechanism involves the formation of one or more reactive intermediates before the final product is formed. numberanalytics.comthieme-connect.com

For cycloaddition reactions, such as the [4+3] annulations used to form seven-membered rings, the distinction is crucial for understanding reaction outcomes. thieme-connect.com DFT (Density Functional Theory) analysis of certain [4+3] annulation reactions has suggested that a stepwise mechanism is often favored over a concerted one. thieme-connect.com

A typical stepwise pathway for a [4+3] annulation might proceed as follows:

Generation of a reactive intermediate: An initial reaction, such as a base-mediated elimination, generates a reactive species like an azoalkene. thieme-connect.com

Intermolecular reaction: The generated intermediate undergoes a conjugate addition with the second reactant to form a key intermediate. thieme-connect.com

Intramolecular cyclization: This intermediate then undergoes an intramolecular cyclization to form the seven-membered ring. thieme-connect.com

Rearomatization: A final rearrangement or elimination step yields the stable final product. thieme-connect.com

Kinetic studies and the analysis of Brønsted plots (which relate reaction rate to the pKa of a series of catalysts) can also provide evidence for one mechanism over the other. The absence of a break in a Brønsted plot, where one might be predicted for a stepwise mechanism, can be taken as evidence for a concerted pathway. nih.gov The choice between a stepwise and concerted mechanism is influenced by factors such as the nature of the reactants, the catalyst, and the reaction conditions. diva-portal.org

Role of Elimination Reactions in Heterocyclic Ring Closure

Elimination reactions are fundamental in organic synthesis and play a crucial role in the construction and modification of heterocyclic rings. numberanalytics.com These reactions typically involve the removal of two substituents from adjacent atoms, leading to the formation of a new pi bond and often resulting in ring closure. masterorganicchemistry.com In the context of tetrazepine synthesis, elimination reactions are often a key step within a multi-step reaction sequence. thieme-connect.com

One important role of elimination is the in situ generation of reactive intermediates. For example, in certain [4+3] annulation strategies for synthesizing seven-membered heterocycles, a base-mediated elimination of HCl from an α-chlorohydrazone is used to generate a reactive azoalkene intermediate. thieme-connect.com This intermediate is then immediately trapped in a subsequent cycloaddition reaction.

Elimination reactions can also be the final step in a sequence, leading to the stable heterocyclic product. After an initial nucleophilic attack and cyclization, an elimination step can facilitate the ring closure or lead to the aromatization of the newly formed ring. arkat-usa.org For example, the synthesis of pyrazolo[3,4-f] dntb.gov.uaresearchgate.netnumberanalytics.comthieme-connect.comtetrazepinones was observed to involve a ring closure that could be followed by the elimination of small molecules like methyl or ethyl isocyanate upon standing at room temperature. arkat-usa.org

The conditions for elimination reactions, such as the choice of base and temperature, can significantly influence the reaction pathway, often competing with substitution reactions. masterorganicchemistry.comdalalinstitute.com In heterocyclic synthesis, controlling these conditions is essential to favor the desired ring-forming elimination pathway. numberanalytics.com

Catalytic and Non-Catalytic Mechanistic Considerations

The synthesis of 2H-1,2,3,5-tetrazepine and its derivatives can proceed through both catalytic and non-catalytic pathways, with the choice of method influencing reaction efficiency, selectivity, and conditions.

Non-Catalytic Mechanisms: Several effective methods for synthesizing tetrazepine derivatives operate without the need for a catalyst. researchgate.netdntb.gov.ua These reactions often rely on the inherent reactivity of the starting materials under specific conditions, such as high temperature or solvent-free fusion. For instance, the green and efficient aza-annulation of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with bifunctional reagents to form pyrido-tetrazepines proceeds readily under solvent-free conditions with fast reaction rates and high yields. nih.govdntb.gov.ua Similarly, a metal-free and catalyst-free [4+3] annulation between azomethine imines and α-halo hydrazones has been achieved using only a base (KOH) to promote the reaction. sioc-journal.cn

Catalytic Mechanisms: Catalysis offers an alternative route, often enabling reactions under milder conditions and with greater control. Both Lewis acid and metal catalysts have been employed in tetrazepine synthesis.

Lewis Acid Catalysis: The synthesis of sulfonylated tetrazepine derivatives has been accomplished using a one-step procedure involving a silver triflate (AgOTf) Lewis acid catalyst to generate an azomethine ylide in situ. thieme-connect.com

Metal Catalysis: An I2/KI catalyst system under aerobic oxidative conditions has been used for the synthesis of 5-trifluoromethylated 1,2,4,6-tetrazepines. This reaction involves an intramolecular cross-coupling of C(sp²)-H and N-H bonds following an initial nucleophilic substitution. researchgate.net A silver(I)- and base-mediated formal [4+3] cycloaddition has also been reported for the synthesis of 1,2,4,5-tetrazepine derivatives. researchgate.net

The table below contrasts catalytic and non-catalytic approaches for tetrazepine synthesis.

| Approach | Catalyst/Promoter | Reactants | Key Features | Reference |

| Non-Catalytic | None (Solvent-free fusion) | 1-aminopyridine derivative + bifunctional reagents | Green, high yield, fast reaction rates | researchgate.netdntb.gov.ua |

| Non-Catalytic | KOH (Base-promoted) | α-halo hydrazones + azomethine imines | Metal-free, broad substrate scope | sioc-journal.cn |

| Catalytic | AgOTf (Lewis Acid) | N'-(2-alkynylbenzylidene)-hydrazide + α-halo hydrazone | In situ generation of intermediates | thieme-connect.com |

| Catalytic | I2/KI (Oxidative) | Trifluoroacetimidoyl chlorides + thiosemicarbazones | Forms trifluoromethylated tetrazepines | researchgate.net |

| Catalytic | Silver(I) and Base | In situ 1,2-diaza-1,3-dienes + in situ C,N-cyclic azomethine imines | Efficient method for 1,2,4,5-tetrazepine derivatives | researchgate.net |

The availability of both catalytic and non-catalytic routes provides flexibility in designing synthetic strategies for the this compound core and its analogues, allowing chemists to choose a path based on desired substrate scope, reaction conditions, and atom economy.

Derivatization and Functionalization Strategies of 2h 1,2,3,5 Tetrazepine Ring Systems

Methodologies for Introducing Substituents onto the Tetrazepine Core

The introduction of substituents onto the tetrazepine core is primarily achieved during the ring's construction, utilizing precursors that already contain the desired functional groups. Cycloaddition reactions are a prominent strategy for assembling the functionalized tetrazepine ring system.

An efficient and mild approach involves a catalyst-free [4+3] cycloaddition of in situ generated azoalkenes with C,N-cyclic azomethine imines. researchgate.net This method leads to highly functionalized 1,2,4,5-tetrazepine derivatives in high yields (76-92%). researchgate.net The azoalkenes are typically generated from α-halogeno hydrazones, which serve as versatile building blocks in various annulation reactions. researchgate.net

Another significant methodology is the silver(I)- and base-mediated formal [4+3] cycloaddition. researchgate.net This reaction utilizes in situ formed 1,2-diaza-1,3-dienes (from α-halo hydrazones) and C,N-cyclic azomethine imines (from N'-(2-alkynylbenzylidene)-hydrazides). researchgate.net This protocol has been successfully applied to the synthesis of biologically important 1,2,4,5-tetrazepine derivatives. researchgate.net

A distinct route to the tetrazepine framework involves the nucleophilic aromatic substitution (SNAr) on N-C6F5 substituted formazans. This straightforward method, conducted in the presence of a base like potassium hydride, provides an easy entry to this class of compounds with high isolated yields, enabling further exploration of their properties. rug.nlrug.nl

Furthermore, annulation reactions of versatile building blocks like 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with reagents such as acetone (B3395972) under specific conditions can yield pyrido-annelated researchgate.netresearchgate.netCurrent time information in Bangalore, IN.uvic.catetrazepine systems. nih.gov This approach demonstrates the construction of fused heterocyclic systems where the tetrazepine ring is functionalized as part of a larger, more complex scaffold. nih.gov

Table 1: Key Methodologies for Synthesizing Functionalized 2H-1,2,3,5-Tetrazepines

| Methodology | Precursors | Key Features | Reference |

| [4+3] Cycloaddition | In situ generated azoalkenes and C,N-cyclic azomethine imines | Catalyst-free, mild conditions, high yields | researchgate.net |

| Silver(I)-mediated [4+3] Cycloaddition | In situ generated 1,2-diaza-1,3-dienes and C,N-cyclic azomethine imines | Use of Silver(I) and base, provides biologically important derivatives | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | N-C6F5 substituted formazans | Straightforward, high yields, provides access to further functionalization | rug.nlrug.nl |

| Aza-annulation | 1-Amino-dihydropyridine-3-carbonitrile derivatives and acetone | Forms fused pyrido[1,2-b] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.uvic.catetrazepine systems | nih.gov |

Regioselective Functionalization Techniques

Regioselectivity in the functionalization of tetrazepines is often dictated by the synthetic strategy used to construct the ring. The substitution pattern of the final molecule is determined by the structure of the precursors, making the ring-forming reaction itself the key regioselective step.

In the context of [4+3] cycloaddition reactions, the regiochemistry of the resulting tetrazepine is controlled by the arrangement of substituents on the 1,2-diaza-1,3-diene and the azomethine imine precursors. researchgate.netresearchgate.net The specific nature of the reactants directs the formation of a single regioisomer.

For tetrazepines synthesized via nucleophilic aromatic substitution of polyfluorinated precursors, subsequent functionalization can also be highly regioselective. rug.nl For instance, tetrazepine derivatives synthesized from N-C6F5 substituted formazans can undergo further modification. When these derivatives are treated with sodium hydroxide (B78521) and methanol (B129727) in tetrahydrofuran (B95107) (THF), a clean reaction occurs where methoxy (B1213986) groups substitute specific fluorine atoms on the phenyl ring attached to a nitrogen of the tetrazepine core. rug.nl 19F NMR studies confirm the regioselective nature of this substitution, showing a reduction in the number of fluorine resonances, which indicates a specific and controlled functionalization at a particular position of the scaffold. rug.nl This demonstrates a post-synthetic modification that proceeds with high regioselectivity. rug.nl

Functional Group Compatibility and Scope in Synthetic Approaches

The development of robust synthetic methods for 2H-1,2,3,5-tetrazepines has prioritized broad substrate scope and tolerance to various functional groups, which is essential for creating diverse molecular libraries.

The silver(I)- and base-mediated formal [4+3] cycloaddition for synthesizing 1,2,4,5-tetrazepine derivatives is noted for its excellent functional group tolerance. researchgate.net Similarly, related transition metal-catalyzed syntheses of other nitrogen-containing heterocycles have demonstrated compatibility with a range of functionalities. These mild reaction conditions are often compatible with groups such as halogens (bromo), alkoxyl, cyano, ketone, and ester moieties, allowing for their incorporation into the final structures. uniroma1.it The ability to tolerate these groups without requiring protective chemistry enhances the efficiency and applicability of the synthetic routes. uniroma1.itbibliotekanauki.pl

The synthesis of pyrido-annelated tetrazepines also showcases functional group compatibility, with precursors containing cyano and phenyl groups participating in the cyclization without issue. nih.gov The nucleophilic aromatic substitution route to tetrazepines inherently accommodates the functional groups present on the formazan (B1609692) precursors, such as phenyl, tolyl, and mesityl groups. rug.nl

Table 2: Functional Group Compatibility in Tetrazepine Synthesis

| Synthetic Method | Compatible Functional Groups | Significance | Reference |

| Silver(I)-mediated [4+3] Cycloaddition | Wide substrate scope tolerated | Allows for the synthesis of diverse and potentially biologically active derivatives. | researchgate.net |

| General Transition Metal-Catalyzed Annulations | Halogen, Alkoxyl, Cyano, Ketone, Ester | Avoids the need for protecting groups, streamlining the synthetic process. | uniroma1.it |

| Aza-annulation | Cyano, Phenyl | Enables the creation of complex, fused heterocyclic systems. | nih.gov |

| Nucleophilic Aromatic Substitution | Phenyl, Tolyl, Mesityl | Accommodates various aryl substituents on the formazan precursor. | rug.nl |

Post-Synthetic Modification and Scaffold Diversification

Post-synthetic modification refers to the chemical transformation of a pre-formed heterocyclic scaffold to introduce new functional groups or to build more complex structures. This strategy is a powerful tool for scaffold diversification, allowing for the fine-tuning of molecular properties from a common intermediate.

A clear example of this approach is the further functionalization of tetrazepine derivatives prepared via nucleophilic aromatic substitution. rug.nl The fluorinated tetrazepine core serves as a platform for subsequent nucleophilic substitutions. The reaction of these compounds with sodium hydroxide and methanol in THF at room temperature leads to the clean formation of new methoxy-substituted derivatives. rug.nl This demonstrates that the synthesized tetrazepine ring is stable to the reaction conditions and can be selectively modified after its initial formation. rug.nl

This type of modification allows for the diversification of the tetrazepine scaffold, enabling the synthesis of analogues that would be difficult to access directly. By altering the nucleophile (e.g., using different alcohols, amines, or thiols), a wide array of new derivatives can potentially be generated from a single tetrazepine precursor. This concept, central to medicinal chemistry, allows for rapid exploration of structure-activity relationships. The ability to modify the scaffold after its synthesis is a key advantage for creating libraries of related compounds for screening purposes. nih.gov

Spectroscopic and Analytical Methodologies for Structural Elucidation of 2h 1,2,3,5 Tetrazepine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2H-1,2,3,5-tetrazepine. mlsu.ac.in By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a this compound derivative. wikipedia.org The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal reveals the relative number of protons of that type. mlsu.ac.in Spin-spin coupling patterns provide valuable information about the proximity of non-equivalent protons, helping to piece together the molecular structure. mlsu.ac.in

For instance, in a study of pyrido[1,2-b] up.ac.zarsc.orgipb.ptnih.govtetrazepine derivatives, characteristic ¹H-NMR signals were observed for the NH protons of the tetrazepine ring at δ 7.86 ppm and 4.03 ppm. researchgate.net In another example, the protons on a methyl-substituted benzothiazole (B30560) ring attached to a tetrazine moiety resonated at chemical shifts of δ 2.50, 2.39, 2.37, and 1.23 ppm. up.ac.za The specific chemical shifts and coupling constants (J values) are crucial for assigning the relative stereochemistry of substituents on the tetrazepine ring.

Table 1: Illustrative ¹H-NMR Data for a Hypothetical this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.44 | s | 1H | NH (tetrazepine) |

| 8.56 | s | 1H | NH (tetrazepine) |

| 7.25-7.58 | m | 10H | Ar-H |

| 4.18 | s | 1H | CH (tetrazepine) |

| 2.22, 2.24 | 2s | 6H | 2CH₃ |

Note: This table is a generalized representation. Actual values will vary depending on the specific derivative and solvent used. Data compiled from multiple sources. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shift range for ¹³C is much larger than for ¹H, which minimizes signal overlap. libretexts.org

In the analysis of pyrido[1,2-b] up.ac.zarsc.orgipb.ptnih.govtetrazepine-3,4-dione, the carbonyl carbons of the tetrazepine ring were observed at δ 151.08 and 152.51 ppm, while the C=N carbons in a related pyrido up.ac.zarsc.orgipb.ptnih.govtetrazine showed signals at 152.56 and 154.74 ppm. researchgate.net The chemical shifts of carbons in the tetrazepine ring are sensitive to the nature and position of substituents, making ¹³C-NMR a powerful tool for distinguishing between isomers. organicchemistrydata.org

Table 2: Representative ¹³C-NMR Chemical Shifts for a Pyrido[1,2-b] up.ac.zarsc.orgipb.ptnih.govtetrazepine Derivative

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160.74, 163.55 | 2C=O |

| 139.41, 138.59, 129.34, 125.45, 124.89, 121.01 | Phenyl C |

| 118.42 | C≡N |

| 88.05 | CH-pyridine |

| 43.47 | CH |

| 17.13 | CH₃ |

Note: This table is a generalized representation. Actual values will vary depending on the specific derivative and solvent used. Data compiled from multiple sources. researchgate.net

Advanced NMR Techniques (e.g., 2D NMR, Deuterium NMR)

For complex this compound derivatives with overlapping signals in 1D NMR spectra, advanced techniques are indispensable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, respectively, aiding in the unambiguous assignment of all signals. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing crucial information about the stereochemistry and conformation of the molecule. ipb.pt

Deuterium (²H) NMR can be employed in specific cases, for example, to study reaction mechanisms or to probe the mobility of certain molecular fragments by isotopic labeling. While less common in routine structural elucidation, it can provide unique insights into dynamic processes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound derivatives and for obtaining structural information through the analysis of fragmentation patterns. msu.edu In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). msu.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. rsc.org Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for these types of compounds. nist.govnih.gov

The fragmentation pattern observed in the mass spectrum is often characteristic of the compound's structure. The cleavage of specific bonds within the tetrazepine ring and the loss of substituents can provide valuable clues about the connectivity of the molecule. For example, the mass spectrum of a pyrido up.ac.zarsc.orgipb.ptnih.govtetrazepine derivative showed a molecular ion peak (M+) at m/z 332.05, confirming its molecular weight. researchgate.net The fragmentation pattern can also help to distinguish between isomers that might have similar NMR spectra. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. utdallas.edu Specific functional groups exhibit characteristic absorption bands at well-defined frequencies, making IR spectroscopy a valuable tool for identifying the presence or absence of these groups in this compound derivatives. utdallas.edu

For instance, the stretching vibration of an N-H bond in the tetrazepine ring would typically appear in the range of 3300-3500 cm⁻¹. up.ac.za Carbonyl (C=O) stretching vibrations, if present in a derivative, would give rise to a strong absorption band around 1650-1750 cm⁻¹. researchgate.net The C=N stretching vibration of the tetrazepine ring is also a key diagnostic feature. In a study of pyrido up.ac.zarsc.orgipb.ptnih.govtetrazine derivatives, characteristic bands for the tetrazine group were observed at 1370 and 889 cm⁻¹. up.ac.za

Table 3: Common IR Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C=O | Stretch | 1650-1750 |

| C=N | Stretch | 1600-1680 |

| C=C (aromatic) | Stretch | 1400-1600 |

Note: These are general ranges and can be influenced by the specific molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is characteristic of the chromophoric system of the molecule. msu.edu

The extended π-systems present in many this compound derivatives, often incorporating aromatic or heteroaromatic substituents, give rise to characteristic UV-Vis absorption spectra. researchgate.net The position and intensity of the absorption bands can be influenced by the nature and position of substituents on the tetrazepine ring and any fused ring systems. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. fordham.edu While UV-Vis spectroscopy is generally less informative for detailed structural elucidation compared to NMR and MS, it is a valuable tool for confirming the presence of specific chromophores and for quantitative analysis. libretexts.org

Theoretical and Computational Chemistry of 2h 1,2,3,5 Tetrazepine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. nih.gov These methods, which fall into several categories, are used to determine properties like molecular geometry, electronic distribution, and orbital energies. ekb.egresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. ekb.egmdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems, including complex heterocycles. nih.govbohrium.comnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the many-body problem of electron interactions. researchgate.net

For a molecule like 2H-1,2,3,5-tetrazepine, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d) or higher, would be employed to optimize the molecular geometry to its lowest energy state. nih.govbohrium.commdpi.com These calculations provide crucial information about bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the tetrazepine ring. Such studies are foundational for understanding the molecule's stability and conformational preferences. scholarsresearchlibrary.com

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are available for electronic structure analysis. researchgate.net

Ab Initio Methods: These methods calculate molecular properties from "first principles," without using experimental data for parametrization. researchgate.netlibretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy. researchgate.net While computationally more demanding than DFT, ab initio methods can provide benchmark results for electronic properties. libretexts.orgscribd.com For a novel system like this compound, high-level ab initio calculations could be used to validate the results obtained from DFT. ajchem-a.com

Semi-Empirical Methods: These methods are faster than DFT and ab initio approaches because they incorporate parameters derived from experimental data to simplify some of the complex calculations. nih.govwikipedia.org Methods like AM1, PM3, and ZINDO are particularly useful for very large molecules where more rigorous methods are computationally prohibitive. scribd.comwikipedia.orgnih.gov While less accurate, they can provide good qualitative insights into electronic structure and are often used for initial screenings of large sets of compounds. wikipedia.org

Investigation of Frontier Molecular Orbitals (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's reactivity and stability. mdpi.comnih.gov

HOMO Energy (EHOMO): A higher EHOMO value indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO Energy (ELUMO): A lower ELUMO value indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. mdpi.com Conversely, a large energy gap implies high stability and lower reactivity. scholarsresearchlibrary.com

Computational methods like DFT are routinely used to calculate these orbital energies. nih.govresearchgate.net For this compound, these calculations would reveal its potential for participation in various types of chemical reactions.

Below is an illustrative data table showing typical FMO energy values for heterocyclic compounds, as would be calculated using DFT.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Representative Heterocycle A | -6.5 | -1.2 | 5.3 |

| Representative Heterocycle B | -7.1 | -0.8 | 6.3 |

| Representative Heterocycle C | -6.2 | -1.5 | 4.7 |

This table provides representative data for illustrative purposes.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict not just if a molecule will react, but also where it will react. cecam.orgrsc.org For a molecule with multiple heteroatoms like this compound, predicting the sites of electrophilic and nucleophilic attack is crucial.

Fukui Indices Analysis

Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites within a molecule. researchgate.netjoaquinbarroso.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. joaquinbarroso.commdpi.com This allows for the prediction of sites susceptible to different types of attack:

f+ (for nucleophilic attack): Indicates the propensity of a site to accept an electron. The atom with the highest f+ value is the most likely site for a nucleophile to attack. researchgate.net

f- (for electrophilic attack): Indicates the propensity of a site to donate an electron. The atom with the highest f- value is the most probable site for an electrophile to attack. researchgate.netmdpi.com

f0 (for radical attack): Represents the average of f+ and f- and predicts sites for radical attack.

These indices are calculated from the electron populations of the neutral, anionic, and cationic forms of the molecule. joaquinbarroso.combiointerfaceresearch.com For this compound, Fukui analysis would pinpoint which of the nitrogen and carbon atoms are the most likely centers of reactivity. scholarsresearchlibrary.commdpi.com

The following is a representative data table illustrating how Fukui indices might be presented for the atoms in a heterocyclic ring.

| Atom | f+ | f- |

| N1 | 0.15 | 0.02 |

| N2 | 0.12 | 0.05 |

| C3 | 0.08 | 0.18 |

| N4 | 0.14 | 0.03 |

| C5 | 0.09 | 0.15 |

This table provides representative data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netuni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govnih.govresearchgate.net

The MEP map uses a color scale to denote different regions of electrostatic potential:

Red/Yellow/Orange: These colors indicate regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. biointerfaceresearch.comresearchgate.net

Blue: This color signifies regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green: This color represents regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would visually highlight the electron-rich nitrogen atoms as red or yellow regions, indicating them as likely sites for protonation or interaction with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atom on the N2 position would likely appear as a blue region, indicating its susceptibility to deprotonation by a strong base. biointerfaceresearch.com

Calculation of Thermodynamic Properties (Entropy, Enthalpy, Gibbs Free Energy)

The calculation of thermodynamic properties is fundamental to understanding the stability and spontaneity of chemical processes involving this compound. Properties such as standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) are determined using computational methods. Density functional theory (DFT) is a common approach for calculating these values for organic molecules. nih.gov

These calculations typically involve geometry optimization of the molecule to find its lowest energy structure, followed by a frequency calculation. The vibrational frequencies are then used to compute the thermodynamic functions based on statistical mechanics principles. Recommended values for the thermodynamic properties of many inorganic and simple organic substances are available in comprehensive databases, which serve as benchmarks for computational results. nist.gov For a novel or less-studied molecule like this compound, computational prediction is the primary source of this data.

| Property | Symbol | Unit | Hypothetical Value |

|---|---|---|---|

| Enthalpy of Formation | ΔHf° | kJ/mol | 350.5 |

| Gibbs Free Energy of Formation | ΔGf° | kJ/mol | 410.2 |

| Entropy | S° | J/mol·K | 320.8 |

Conformational Analysis and Stability Profiling

The seven-membered ring of this compound is not planar and can adopt several conformations. Conformational analysis aims to identify these stable arrangements (conformers) and determine their relative energies and the energy barriers for interconversion. nih.gov The main characteristics of interest are the ring conformation, the ratio of conformers at equilibrium, and the barrier to their interconversion. nih.gov

Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are employed for conformational analysis. nih.govcwu.edu A conformational search is typically performed to explore the potential energy surface and locate all low-energy minima, which correspond to stable conformers like chair, boat, and twist-boat forms. The relative populations of these conformers can be estimated from their calculated Gibbs free energies. For substituted sila(hetero)cyclohexanes, low-temperature NMR spectroscopy is also a powerful experimental tool for studying conformational equilibria, which complements computational findings. nih.gov

For the this compound ring, the presence of four nitrogen atoms and sp2-hybridized centers would significantly influence the conformational landscape compared to a simple cycloheptane. The stability of each conformer is determined by a balance of factors including angle strain, torsional strain, and non-bonded interactions.

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | ~55, ~-55 | 0.0 (most stable) |

| Twist-Chair | ~80, ~-45 | 5.2 |

| Boat | ~90, ~90 | 23.1 |

Computational Mechanistic Investigations of Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, especially for complex heterocyclic systems. A detailed mechanistic study was performed on the reaction of 1,2,3,5-tetrazines, a core structure closely related to this compound, with amidines. escholarship.org This investigation combined experimental techniques like ¹⁵N-labeling and kinetic studies with extensive computational analysis to distinguish between possible reaction pathways. escholarship.org

Two primary mechanisms were considered:

Path A: A concerted or stepwise Diels-Alder reaction followed by a retro-Diels-Alder elimination. escholarship.org

Path B: A stepwise addition/N₂ elimination/cyclization pathway. escholarship.org

The computational results, supported by experimental evidence, showed that the reaction proceeds via Path B. escholarship.org The rate-limiting step was identified as the initial nucleophilic attack of the amidine on the C4 position of the tetrazine ring. escholarship.org The subsequent step, involving the elimination of a dinitrogen molecule (N₂), was found to be energetically more favorable than the alternative stepwise formation of a Diels-Alder cycloadduct. escholarship.org This study highlights how computational investigations can provide definitive insights into reaction mechanisms that might otherwise be ambiguous, explaining the observed reactivity and selectivity of these nitrogen-rich heterocycles. escholarship.org

Molecular Dynamics Simulations for Dynamic Behavior

For a molecule like this compound, MD simulations could be used to:

Analyze Conformational Dynamics: Study the transitions between different ring conformations (chair, boat, etc.) in solution and the timescales on which these events occur. nih.govmdpi.com

Assess Structural Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD) of atomic positions over time, one can evaluate the stability of the molecule's structure or its complexes. A significant increase in RMSD might indicate a major conformational change or unfolding. mdpi.com

Investigate Solvation: Understand how the molecule interacts with solvent molecules (e.g., water), including the formation and dynamics of hydrogen bonds. Radial distribution functions (RDFs) can be calculated to analyze the local structure of the solvent around specific atoms of the tetrazepine. mdpi.com

MD simulations have become a mature technique, capable of simulating systems for biologically relevant timescales and providing rich information about the dynamic properties of macromolecules and small molecules alike. nih.gov

Applications of 2h 1,2,3,5 Tetrazepine in Advanced Materials Research

Integration into Nitrogen-Rich High-Energy Density Materials (HEDMs)

The high nitrogen content inherent in the tetrazepine ring makes it a promising candidate for the development of high-energy density materials (HEDMs). Nitrogen-rich compounds are sought after as energetic materials because their decomposition often produces voluminous amounts of stable nitrogen gas (N₂), releasing significant energy.

Research into fused heterocyclic systems incorporating the tetrazepine core has yielded promising results. For instance, energetic salts based on a fused bis-triazolo-tetrazepine cation, specifically 3,9-diamino-6,7-dihydro-5H-bis( researchgate.netscispace.comacs.orgtriazolo)[4,3-e:3',4'-g] researchgate.netscispace.comacs.orgsci-hub.setetrazepine-2,10-diium, have been synthesized and characterized. researchgate.net These compounds are notable for their high nitrogen content and the energetic potential endowed by the fused ring system.

Another example is the fused heterocyclic compound 7,8-dinitro-4-oxo-4,6-dihydropyrazolo[5,1-d] researchgate.netscispace.comsci-hub.seresearchgate.nettetrazine 2-oxide, which, although a tetrazine, showcases the design principles applicable to related nitrogen-rich heterocycles like tetrazepines. researchgate.net The introduction of nitro groups (-NO₂) is a common strategy to enhance the energetic properties of such molecules. The synthesis of energetic salts from this compound further demonstrates a pathway to tune the stability and performance of HEDMs. researchgate.net

The table below summarizes the key attributes of some tetrazepine-related energetic compounds.

| Compound/System | Key Features | Potential Application Area |

| 3,9-diamino-6,7-dihydro-5H-bis( researchgate.netscispace.comacs.orgtriazolo)[4,3-e:3',4'-g] researchgate.netscispace.comacs.orgsci-hub.setetrazepine-2,10-diium energetic salts | High nitrogen content, Fused heterocyclic cation, Energetic anions | HEDMs |

| Pyrido-annelated researchgate.netscispace.comacs.orgsci-hub.setetrazepines | Fused ring system, Diverse functionalities possible | Energetic materials |

Role as Structural Building Blocks in Supramolecular Chemistry and Frameworks

The tetrazepine scaffold, with its multiple nitrogen atoms, offers potential hydrogen bonding sites and coordination points for metal ions, making it a candidate for the construction of supramolecular assemblies and coordination polymers. While specific research on 2H-1,2,3,5-tetrazepine in this context is sparse, the principles of supramolecular chemistry suggest its utility.

The ability of related nitrogen-rich heterocycles to form structured frameworks is well-documented. For example, the stabilization of the cyclo-N₅⁻ anion in metal-organic frameworks (MOFs) highlights how nitrogen-rich units can be incorporated into extended, stable structures through coordination with metal ions. researchgate.net These frameworks can exhibit regular supramolecular structures with enhanced stability. researchgate.net The concept of controlling molecular tautomerism through supramolecular selectivity has also been explored in related heterocyclic systems, indicating the potential for designing complex, functional architectures. medscape.com

The synthesis of pyrido-annelated researchgate.netscispace.comacs.orgsci-hub.setetrazepines demonstrates the versatility of the tetrazepine ring in forming larger, more complex molecules that could serve as building blocks for supramolecular structures. nih.govresearchgate.net The presence of multiple nitrogen atoms within the tetrazepine ring can direct the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined supramolecular architectures.

Potential in Functional Materials Design (excluding specific end-use products)

The structural features of the this compound ring system suggest its potential as a core scaffold in the design of various functional materials. The ability to modify the ring with different functional groups allows for the tuning of its electronic and physical properties.

The synthesis of various tetrazepine derivatives, including those fused with other heterocyclic rings like pyridine, demonstrates that a wide range of functionalities can be introduced into the molecular structure. nih.govresearchgate.net This chemical tractability is a key prerequisite for designing functional materials with tailored properties. For example, the introduction of chromophoric or electroactive groups could lead to materials with interesting optical or electronic properties.

Density functional theory (DFT) calculations on pyrido-annelated researchgate.netscispace.comacs.orgsci-hub.setetrazepines have been used to explore their thermal and electrical stability by examining parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. nih.gov Such computational studies are crucial in the rational design of new functional materials, allowing for the prediction of properties before synthesis. The use of the tetrazepine scaffold in medicinal chemistry, for instance in the development of anticancer agents, also points to its potential as a versatile building block for creating molecules with specific functions, a principle that extends to materials science. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2H-1,2,3,5-tetrazepine derivatives, and how are their intermediates characterized?

- Methodological Answer : Cyclocondensation reactions and annulation strategies are frequently employed. For example, pyrazolo[3,4-f][1,2,3,5]tetrazepinone derivatives are synthesized via cyclization of hydrazine precursors with carbonyl-containing reagents (e.g., Scheme 1 in ). Key intermediates are characterized using NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and structural integrity. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers ensure reproducibility in synthesizing this compound scaffolds?

- Methodological Answer : Detailed documentation of reaction conditions (solvent purity, temperature gradients, catalyst loadings) is critical. For instance, emphasizes specifying reagent manufacturers, batch numbers, and storage conditions (e.g., refrigeration for light-sensitive intermediates). Cross-referencing synthetic protocols with crystallographic data (e.g., monoclinic P21/c symmetry in ) ensures structural consistency .

Q. What analytical techniques are recommended for assessing purity in tetrazepine-based compounds?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For example, describes impurity profiling using relative retention times (RRTs) and peak response ratios. Adjust mobile phases (e.g., acetonitrile/water gradients) to resolve structurally similar byproducts. Validate methods with reference standards (e.g., USP Benazepril Related Compound A in ) .

Advanced Research Questions

Q. How can [4+3] annulation reactions be optimized to synthesize functionalized tetrazepine derivatives?

- Methodological Answer : Azomethine imine precursors react with azadiene derivatives under catalytic conditions (e.g., Rh(II) or Cu(I)). highlights optimizing stoichiometry (1:1.2 molar ratio) and solvent polarity (e.g., DCM vs. THF) to enhance regioselectivity. Monitor reaction kinetics via in-situ IR spectroscopy to identify intermediates and adjust reaction times .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Re-evaluate structure-activity relationships (SAR) by synthesizing analogs with systematic substitutions (e.g., alkyl vs. aryl groups at position 6). demonstrates that 5,8-dimethyl-6-phenyl substitutions alter ring conformation and bioactivity. Use molecular docking studies to correlate steric/electronic effects with target binding (e.g., enzyme active sites) .

Q. How do crystallographic data inform conformational dynamics of tetrazepine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsion strains. For example, reports a = 9.4559 Å, b = 12.8405 Å for a naphtho-oxepine analog, highlighting deviations from ideal sp³ hybridization. Pair with DFT calculations (B3LYP/6-31G*) to model electronic environments and predict reactivity .

Q. What are the challenges in scaling up tetrazepine synthesis for preclinical studies?

- Methodological Answer : Batch-to-batch variability in multi-step syntheses often arises from unstable intermediates (e.g., tetrazepinones). Implement continuous-flow systems for exothermic steps (e.g., cyclization) to improve yield consistency. Use orthogonal protecting groups (e.g., Boc for amines) to minimize side reactions during scale-up .

Critical Considerations

- Ethical Documentation : Adhere to ICMJE standards ( ) for reagent sourcing and safety protocols.

- Data Validation : Cross-check synthetic yields with independent replicates and negative controls.

- Advanced Tools : Use spectral databases (e.g., NIST Chemistry WebBook in ) to validate novel derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.